![molecular formula C14H19N3O B14789174 2-amino-N-[(2-cyanophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14789174.png)
2-amino-N-[(2-cyanophenyl)methyl]-N,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(2-cyanobenzyl)-N,3-dimethylbutanamide is a chiral organic compound that features both an amino group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-cyanobenzyl)-N,3-dimethylbutanamide typically involves the reaction of 2-cyanobenzylamine with a suitable butanamide derivative. One common method includes the use of nitrosonium ions to transform an aminomethyl group of a cyanobenzylamine compound into a hydroxymethyl group, a halogenomethyl group, or an acyloxymethyl group without affecting the cyano group on the benzene ring .
Industrial Production Methods
Industrial production of cyanobenzyl compounds, including (S)-2-Amino-N-(2-cyanobenzyl)-N,3-dimethylbutanamide, often involves the reduction of p-cyanobenzoic acid ester or p-cyanobenzaldehyde using reducing agents such as sodium borohydride. This process is advantageous due to its mild conditions and high yield .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-cyanobenzyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various amines, oxides, and substituted derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(S)-2-Amino-N-(2-cyanobenzyl)-N,3-dimethylbutanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (S)-2-Amino-N-(2-cyanobenzyl)-N,3-dimethylbutanamide exerts its effects involves interactions with specific molecular targets and pathways. The nitrile group can act as an electrophile, while the amino group can serve as a nucleophile, facilitating various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyanobenzyl Chloride: A related compound used in similar synthetic applications.
N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide: Another compound with a cyanobenzyl group, studied for its biological activities.
Uniqueness
(S)-2-Amino-N-(2-cyanobenzyl)-N,3-dimethylbutanamide is unique due to its chiral nature and the presence of both an amino and a nitrile group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-amino-N-[(2-cyanophenyl)methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C14H19N3O/c1-10(2)13(16)14(18)17(3)9-12-7-5-4-6-11(12)8-15/h4-7,10,13H,9,16H2,1-3H3 |
InChI Key |
FDENOZJENAHVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC=CC=C1C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


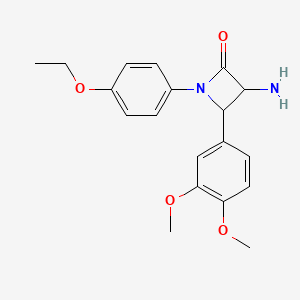
![4-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B14789107.png)
![3,27-Bis(2-decyltetradecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B14789109.png)
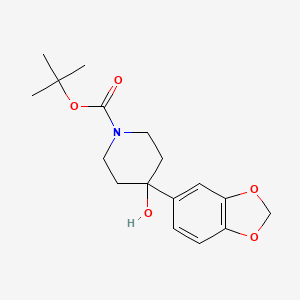
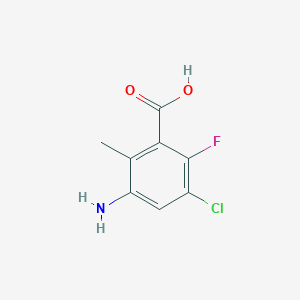
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14789116.png)
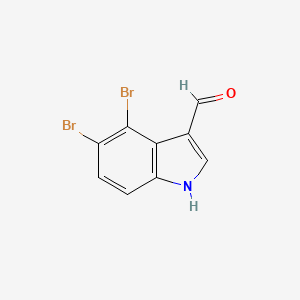
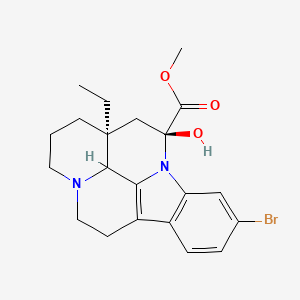
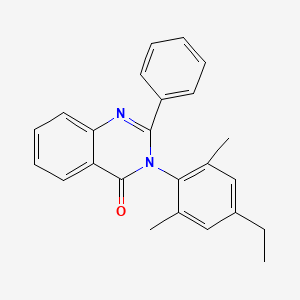
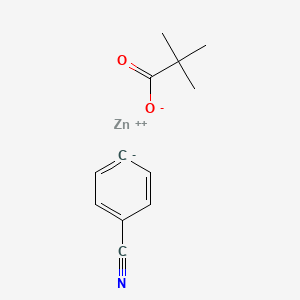
![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14789163.png)
![[(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14789164.png)
![4-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14789167.png)

